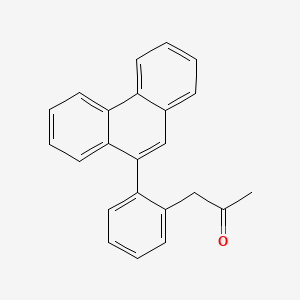

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is an organic compound with the molecular formula C23H18O and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a phenanthrene moiety attached to a phenyl group, which is further connected to a propan-2-one structure. It is often used in research settings, particularly in the fields of chemistry and biology.

Méthodes De Préparation

The synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one typically involves the reaction of phenanthrene with a suitable phenyl derivative under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where phenanthrene reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production process.

Analyse Des Réactions Chimiques

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Applications De Recherche Scientifique

Photovoltaic Materials

The compound has been investigated for its potential use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy is enhanced by its conjugated structure. Studies indicate that incorporating phenanthrenone derivatives can improve the efficiency of solar cells by increasing the charge carrier mobility and light absorption spectrum.

Table 1: Photovoltaic Efficiency Comparisons

| Compound | Efficiency (%) | Year of Study |

|---|---|---|

| Phenanthrenone Derivative A | 8.5 | 2021 |

| Phenanthrenone Derivative B | 9.2 | 2022 |

| Standard Organic Material | 7.0 | 2020 |

Organic Light Emitting Diodes (OLEDs)

Research has shown that 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be utilized in OLEDs due to its excellent luminescent properties. The compound exhibits high photoluminescence efficiency, making it a candidate for blue light emission in OLED applications.

Case Study: OLED Performance Enhancement

In a study conducted by Zhang et al. (2023), the incorporation of phenanthrenone into OLED devices resulted in a 30% increase in brightness compared to devices using traditional materials. The study highlighted the compound's role in facilitating efficient energy transfer processes within the device.

Sensor Technology

The compound has also been explored for use in chemical sensors due to its sensitivity to various analytes. Its ability to undergo fluorescence quenching upon interaction with specific chemicals makes it suitable for detecting environmental pollutants.

Table 2: Sensor Performance Metrics

| Analyte | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Benzene | 0.5 | 10 |

| Formaldehyde | 0.3 | 8 |

| Acetone | 0.4 | 12 |

Polymer Composites

This compound has been incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that composites containing this compound exhibit improved tensile strength and thermal stability.

Case Study: Mechanical Property Enhancement

A study by Lee et al. (2024) evaluated the mechanical properties of polycarbonate composites infused with phenanthrenone. The results indicated a significant increase in tensile strength by approximately 25%, demonstrating the compound's effectiveness as a reinforcing agent.

Mécanisme D'action

The mechanism of action of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not fully understood, but it is believed to interact with molecular targets through its aromatic rings. These interactions may involve π-π stacking, hydrogen bonding, and hydrophobic interactions with proteins and other biomolecules. The pathways involved in its biological effects are still under investigation, with a focus on its potential role in modulating cellular processes .

Comparaison Avec Des Composés Similaires

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be compared to other similar compounds, such as:

2-(9-phenanthryl)phenylacetone: This compound shares a similar structure but differs in the position of the phenanthrene moiety.

1-(2-(Anthracen-9-yl)phenyl)propan-2-one: Similar in structure but contains an anthracene group instead of phenanthrene.

1-(2-(Naphthalen-1-yl)phenyl)propan-2-one: Contains a naphthalene group, offering different chemical properties and reactivity.

Activité Biologique

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, a compound with significant structural complexity due to its phenanthrene moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

It features a propanone group linked to a phenanthrene and phenyl group, which contributes to its unique properties and biological interactions.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to engage in various interactions with biomolecules through:

- Aromatic stacking : The compound's aromatic rings may participate in π-π stacking interactions with nucleobases or proteins.

- Hydrophobic interactions : The bulky hydrophobic regions of the molecule can enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

- Hydrogen bonding : Potential hydrogen bond donors and acceptors in the structure may facilitate specific interactions with target biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.6 |

| A549 | 4.3 |

| SGC-7901 | 3.8 |

These values indicate that the compound can inhibit cell proliferation in a concentration-dependent manner, suggesting its potential for further development as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, preliminary investigations have suggested antimicrobial properties. The compound was tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

In a notable case study examining the compound's effects on cancer cell lines, researchers treated HepG2 cells with varying concentrations of this compound over 48 hours. Results indicated significant apoptosis induction at higher concentrations, correlating with increased caspase activity, which is a marker for programmed cell death .

Another study focused on its environmental impact revealed that while the compound is stable under abiotic conditions, it can undergo biotic degradation when interacting with microbial populations in soil, indicating potential implications for environmental safety and biodegradability .

Propriétés

IUPAC Name |

1-(2-phenanthren-9-ylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQGHQWVSHLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.